Cas no 1807152-14-2 (3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetic acid)

3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetic acid is a fluorinated pyridine derivative with significant utility in agrochemical and pharmaceutical research. Its structure, featuring chloro, difluoromethyl, and trifluoromethyl substituents, enhances its reactivity and selectivity, making it a valuable intermediate for synthesizing advanced active ingredients. The acetic acid moiety further increases its versatility in derivatization reactions. This compound exhibits strong potential as a building block for crop protection agents due to its stability and ability to modulate biological activity. Its well-defined chemical properties and high purity make it suitable for precision applications in synthetic chemistry and industrial R&D.
3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetic acid structure
1807152-14-2 structure
Product Name:3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetic acid
CAS No:1807152-14-2
MF:C9H5ClF5NO2
MW:289.586519002914
CID:4874595
Update Time:2025-06-11

3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetic acid
    • Inchi: 1S/C9H5ClF5NO2/c10-4-1-3(9(13,14)15)5(2-6(17)18)16-7(4)8(11)12/h1,8H,2H2,(H,17,18)
    • InChI Key: YDESUDPQECHOPQ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(F)F)N=C(CC(=O)O)C(C(F)(F)F)=C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 312
  • XLogP3: 2.5
  • Topological Polar Surface Area: 50.2

3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029044087-250mg
3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetic acid
1807152-14-2 97%
250mg
$960.00 2022-03-31
Alichem
A029044087-500mg
3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetic acid
1807152-14-2 97%
500mg
$1,613.70 2022-03-31
Alichem
A029044087-1g
3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetic acid
1807152-14-2 97%
1g
$2,890.60 2022-03-31

Additional information on 3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetic acid

Introduction to 3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetic acid (CAS No. 1807152-14-2)

3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetic acid, identified by its Chemical Abstracts Service (CAS) number 1807152-14-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and synthetic utility. The presence of multiple fluorinated substituents, including difluoromethyl and trifluoromethyl groups, as well as a chloro substituent, imparts unique electronic and steric properties that make this molecule a valuable intermediate in the development of novel chemical entities.

The structural features of 3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetic acid contribute to its potential applications in various scientific domains. The pyridine core is a well-documented scaffold in medicinal chemistry, often serving as a key pharmacophore in drugs targeting neurological disorders, infectious diseases, and cancer. The introduction of electron-withdrawing fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. Specifically, the difluoromethyl group has been shown to improve binding affinity to biological targets, while the trifluoromethyl group can modulate pharmacokinetic properties such as bioavailability and half-life.

In recent years, there has been a surge in research focused on fluorinated compounds due to their superior pharmacological profiles. For instance, studies have demonstrated that fluorine substitution can significantly alter the reactivity and selectivity of molecules, leading to more potent and selective drug candidates. The acetic acid moiety at the 6-position of the pyridine ring further extends the compound's versatility, allowing for further derivatization through esterification or amidation reactions. These modifications can fine-tune the compound's solubility, permeability, and target interaction.

One of the most compelling aspects of 3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetic acid is its potential role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, particularly cancer. Fluorinated pyridines have been extensively studied as kinase inhibitor scaffolds due to their ability to mimic natural substrates while improving binding affinity. The chloro substituent on the pyridine ring can serve as a handle for further functionalization via cross-coupling reactions, enabling the construction of complex molecular architectures.

Recent advancements in computational chemistry have further highlighted the importance of fluorinated compounds in drug discovery. Molecular modeling studies have revealed that the electronic distribution induced by fluorine atoms can optimize interactions with protein targets, leading to enhanced drug efficacy. For example, virtual screening campaigns have identified several fluorinated pyridines as promising candidates for inhibiting tyrosine kinases, which are overexpressed in many cancer types. The structural diversity offered by compounds like 3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetic acid makes them ideal starting points for generating novel therapeutic agents.

The agrochemical sector has also benefited from the exploration of fluorinated pyridines. These compounds exhibit potent activity against pests and pathogens due to their ability to disrupt essential biological processes. The combination of electron-withdrawing groups such as chloro, difluoromethyl, and trifluoromethyl enhances their bioactivity while minimizing environmental impact. Regulatory agencies increasingly favor fluorinated agrochemicals for their improved stability and reduced toxicity profiles compared to traditional chemical agents.

In conclusion, 3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetic acid (CAS No. 1807152-14-2) represents a versatile building block with significant potential across multiple industries. Its unique structural features make it an attractive candidate for further chemical manipulation and application in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new synthetic pathways and biological targets, this compound is poised to play an increasingly important role in advancing scientific innovation.

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